molecular formula C7H14ClN B12007047 n-Tert-butyl-2-chloroprop-2-en-1-amine CAS No. 17026-97-0

n-Tert-butyl-2-chloroprop-2-en-1-amine

Cat. No.: B12007047
CAS No.: 17026-97-0
M. Wt: 147.64 g/mol
InChI Key: FIUOOQWEGAFTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Tert-butyl-2-chloroprop-2-en-1-amine is an organic compound with the molecular formula C7H14ClN It is a derivative of amine and is characterized by the presence of a tert-butyl group, a chlorine atom, and a propenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tert-butyl-2-chloroprop-2-en-1-amine typically involves the reaction of tert-butylamine with 2-chloropropene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

n-Tert-butyl-2-chloroprop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Tert-butyl-2-chloroprop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Tert-butyl-2-chloroprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl(prop-2-en-1-yl)amine: Similar structure but lacks the chlorine atom.

    N-(tert-butyl)-2-methoxypyridin-3-amine: Contains a pyridine ring instead of the propenyl group.

    N-(tert-butyl)-2-thiophenesulfonamide: Contains a thiophene ring and a sulfonamide group.

Uniqueness

n-Tert-butyl-2-chloroprop-2-en-1-amine is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct reactivity and chemical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

CAS No.

17026-97-0

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N-(2-chloroprop-2-enyl)-2-methylpropan-2-amine

InChI

InChI=1S/C7H14ClN/c1-6(8)5-9-7(2,3)4/h9H,1,5H2,2-4H3

InChI Key

FIUOOQWEGAFTEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.